molecular formula C7H12N2O B1296307 4-Hydroxy-1-methylpiperidine-4-carbonitrile CAS No. 20734-30-9

4-Hydroxy-1-methylpiperidine-4-carbonitrile

Cat. No. B1296307
CAS RN: 20734-30-9
M. Wt: 140.18 g/mol
InChI Key: JXUFHVUPZXLNGM-UHFFFAOYSA-N
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Description

4-Hydroxy-1-methylpiperidine-4-carbonitrile (HMPA) is a heterocyclic organic compound. It is used as a reactant for the optimization of Novobiocin scaffold to produce antitumor agents and for the synthesis of histamine H4 receptor antagonist .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is C7H12N2O. Its InChI code is 1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is 140.18 g/mol. It is recommended to be stored in a refrigerator .

Scientific Research Applications

Molecular Structure Analysis

Research on the molecular structure of 4-Hydroxy-1-methylpiperidine derivatives, such as betaine derivatives, has utilized NMR spectroscopy to study their conformations. Studies have identified different conformers based on the axial or equatorial positions of hydroxyl groups, providing insights into their stereochemistry and molecular interactions. Such structural analyses are crucial for understanding the chemical properties and potential reactivity of these compounds (Dega-Szafran, Dulewicz, & Szafran, 2006).

Synthetic Applications

4-Hydroxy-1-methylpiperidine-4-carbonitrile and its analogs have been used as intermediates in the synthesis of complex molecules. For instance, facile pseudo four-component reactions involving this compound have led to the formation of ortho-aminocarbonitriles and dicyanoanilines, showcasing its utility in constructing heterocyclic compounds through efficient synthetic routes (Mojtahedi et al., 2016). Such synthetic strategies are valuable for the development of new materials and pharmaceuticals.

Corrosion Inhibition

A novel application area for derivatives of 4-Hydroxy-1-methylpiperidine-4-carbonitrile is in the field of corrosion inhibition. Research has shown that certain naphthyridine derivatives exhibit high inhibition efficiencies for mild steel in acidic environments. These findings suggest potential industrial applications in protecting metals from corrosion, highlighting the functional versatility of 4-Hydroxy-1-methylpiperidine derivatives (Singh et al., 2016).

properties

IUPAC Name

4-hydroxy-1-methylpiperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-4-2-7(10,6-8)3-5-9/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUFHVUPZXLNGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20300877
Record name 4-Hydroxy-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-1-methylpiperidine-4-carbonitrile

CAS RN

20734-30-9
Record name 20734-30-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-1-methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20300877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To freshly distilled 1-methylpiperidin-4-one (81.72 g, 0.72 mole) in water (200 cc), were added about 100 cc HCl 37% to pH 3. The reaction mixture was cooled in an ice bath and potassium cyanide (49 g, 0.75 mole) in water (200 cc) was added at an adequate rate in order to maintain an internal temperature of about 10° C. The reaction was stirred two hours more after the addition and then filtered. After washing with water and drying, the product, 4-hydroxy-4-cyano-1-methylpiperidine, was obtained in 67% yield as a white powder (67 g, 0.48 mole, mp. 135° C.),
Quantity
81.72 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
49 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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